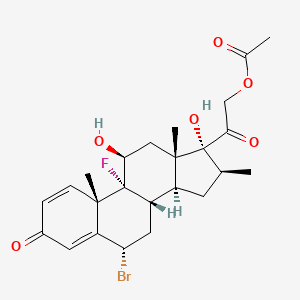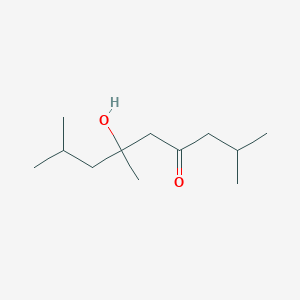
Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₆ It is characterized by the presence of methoxy and methoxymethoxy groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Formylation: The protected intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄).
Industrial Production Methods
Industrial production methods for 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-methoxy-4,5-bis(methoxymethoxy)benzoic acid.
Reduction: 3-methoxy-4,5-bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and methoxymethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4,5-dimethoxybenzaldehyde: Similar structure but lacks the methoxymethoxy groups.
3,4,5-Trimethoxybenzaldehyde: Contains three methoxy groups instead of methoxymethoxy groups.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group and a methoxy group.
Uniqueness
3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
297132-89-9 |
|---|---|
Molekularformel |
C12H16O6 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O6/c1-14-7-17-11-5-9(6-13)4-10(16-3)12(11)18-8-15-2/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
WYOBUVRFMPXKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=CC(=C1OCOC)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



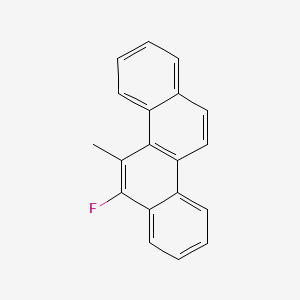

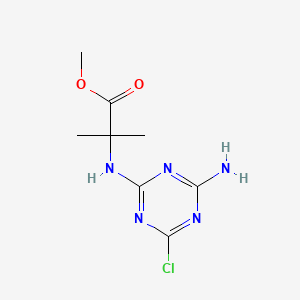
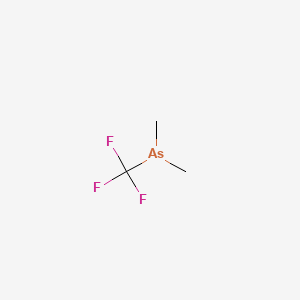
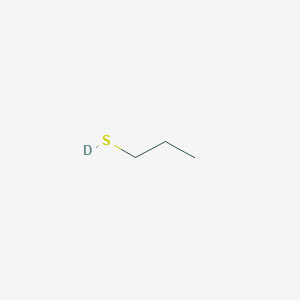

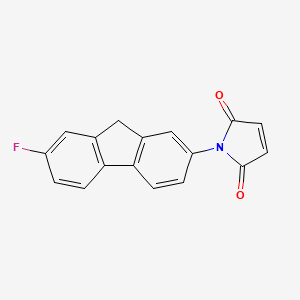
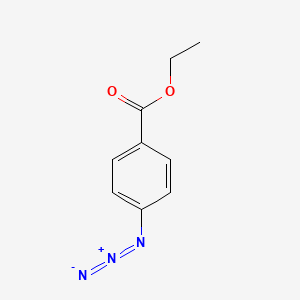
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
